molecular formula C10H15ClN2O3 B6186852 methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride CAS No. 2639462-17-0

methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride

Cat. No.: B6186852
CAS No.: 2639462-17-0
M. Wt: 246.7
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Description

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and an aminopropoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylate with 2-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aminopropoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the aminopropoxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is unique due to the presence of both the aminopropoxy and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

2639462-17-0

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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